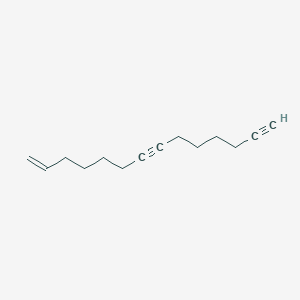
Tetradec-1-ene-7,13-diyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetradec-1-ene-7,13-diyne is an organic compound with the molecular formula C14H20 It is characterized by the presence of a double bond (ene) and two triple bonds (diyne) within a fourteen-carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetradec-1-ene-7,13-diyne typically involves the coupling of smaller alkyne and alkene units. One common method is the palladium-catalyzed cross-coupling reaction, which allows for the formation of carbon-carbon bonds between alkyne and alkene precursors. The reaction conditions often include the use of palladium acetate as a catalyst, triphenylphosphine as a ligand, and potassium carbonate as a base in an acetonitrile solvent at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
Tetradec-1-ene-7,13-diyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds, yielding alkenes or alkanes.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenation reactions may use reagents like bromine (Br2) or chlorine (Cl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield tetradecanone, while reduction can produce tetradecane.
Aplicaciones Científicas De Investigación
Tetradec-1-ene-7,13-diyne has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects, is ongoing.
Industry: It is utilized in the production of polymers and other advanced materials
Mecanismo De Acción
The mechanism by which Tetradec-1-ene-7,13-diyne exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes. These interactions can lead to changes in cellular processes and physiological responses .
Comparación Con Compuestos Similares
Similar Compounds
13-Tetradecene-1,3-diyne-6,7-diol: This compound shares a similar carbon chain length and the presence of triple bonds but differs in the position and type of functional groups.
2-Bromotetradec-1-ene-7,13-diyne: This compound includes a bromine atom, which can influence its reactivity and applications.
Uniqueness
This compound is unique due to its specific arrangement of double and triple bonds, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
74585-61-8 |
|---|---|
Fórmula molecular |
C14H20 |
Peso molecular |
188.31 g/mol |
Nombre IUPAC |
tetradec-1-en-7,13-diyne |
InChI |
InChI=1S/C14H20/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h1,4H,2,5-12H2 |
Clave InChI |
UQFFVDFYEXDNOD-UHFFFAOYSA-N |
SMILES canónico |
C=CCCCCC#CCCCCC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


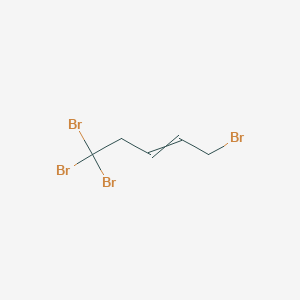
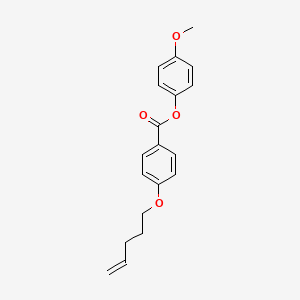
![1-Methyl-4-methylidenebicyclo[3.2.0]heptane](/img/structure/B14449580.png)

![(9R,10S,13S,14R,16S)-4-bromo-13-ethyl-15-hexyl-8-methyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2(7),3,5-triene-14,18-diol;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate](/img/structure/B14449591.png)
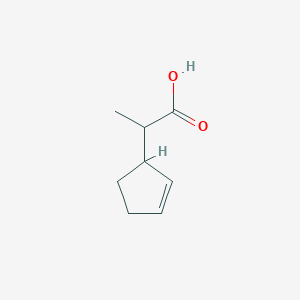
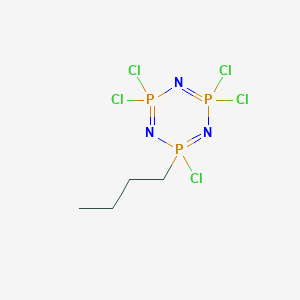
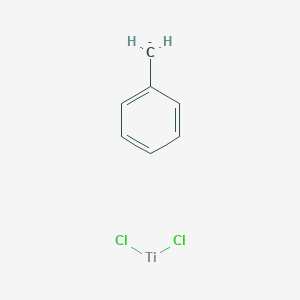
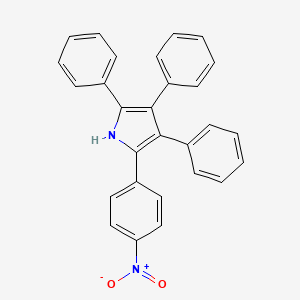
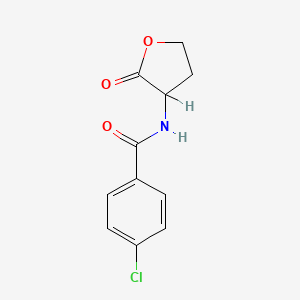

![2-[(Oxolan-2-yl)methoxy]ethyl prop-2-enoate](/img/structure/B14449632.png)
![1-Chloro-1,2,2,2-tetramethyl-1-[(trimethylsilyl)oxy]disilane](/img/structure/B14449638.png)
![N-(3'-Methyl[1,1'-biphenyl]-2-yl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14449643.png)
